
n-Amyl-N-butylsulfonylcarbamate, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Amyl-N-butylsulfonylcarbamate, sodium salt is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. The sodium salt form of n-Amyl-N-butylsulfonylcarbamate is particularly notable for its solubility in water, making it useful in aqueous solutions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Amyl-N-butylsulfonylcarbamate, sodium salt typically involves the reaction of n-amylamine with butylsulfonyl chloride to form n-Amyl-N-butylsulfonylcarbamate. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt. The reaction conditions generally require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
n-Amyl-N-butylsulfonylcarbamate, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various carbamate derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
n-Amyl-N-butylsulfonylcarbamate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of n-Amyl-N-butylsulfonylcarbamate, sodium salt involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is important in the study of neurological functions and disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Butyl carbamate
Comparison
Compared to other carbamates, n-Amyl-N-butylsulfonylcarbamate, sodium salt is unique due to its specific sulfonyl group, which imparts distinct chemical properties. For example, the presence of the sulfonyl group enhances its solubility in water and its ability to participate in specific chemical reactions, such as oxidation and reduction. Additionally, its sodium salt form makes it more suitable for use in aqueous environments compared to other carbamates that may be less soluble.
Eigenschaften
CAS-Nummer |
63884-88-8 |
|---|---|
Molekularformel |
C10H20NNaO4S |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
sodium;butylsulfonyl(pentoxycarbonyl)azanide |
InChI |
InChI=1S/C10H21NO4S.Na/c1-3-5-7-8-15-10(12)11-16(13,14)9-6-4-2;/h3-9H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
USEDTWOBBJSWCO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCOC(=O)[N-]S(=O)(=O)CCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


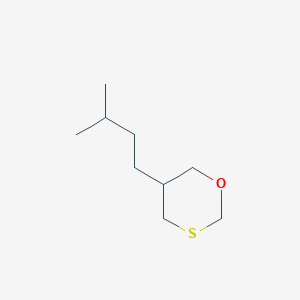


![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
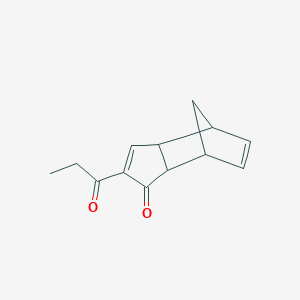


![4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one](/img/structure/B14503377.png)
![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)

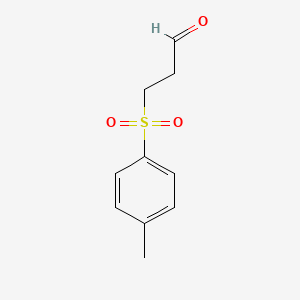
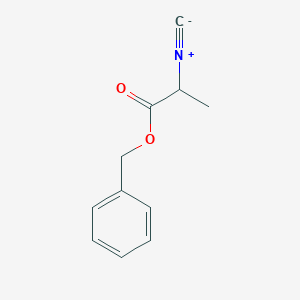
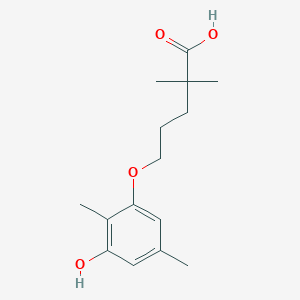
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
